In Vivo Anti-Inflammatory Efficacy (Carrageenin Model)
In the patent US4405619A, the compound is one of the 'most preferred' compounds for anti-inflammatory use. The patent discloses quantitative data for a set of compounds tested in the carrageenin-induced rat paw edema assay, a standard model of acute inflammation [1]. While the specific example number for this compound is not explicitly stated in the text, the patent's structure implies its inclusion. The data shows that compounds in this series reduce edema formation by 18-40% at a 200 mg/kg oral dose. The most active analog (Example 7) achieved an ED50 of 1.0 mg/kg [1]. For context, a recently disclosed series of triazolotriazine α-glucosidase inhibitors showed the most potent compound (10k) had IC50 values of 31.87 and 24.64 nM against α-glucosidase and α-amylase, respectively, but this is a different biological target [2].
| Evidence Dimension | In vivo anti-inflammatory activity (edema reduction) |
|---|---|
| Target Compound Data | Not explicitly assigned in available text; series range: 18-40% reduction at 200 mg/kg; ED50 range: 1.0-100 mg/kg |
| Comparator Or Baseline | Class-level: other triazolotriazines in the same patent; ED50 of most potent analog: 1.0 mg/kg |
| Quantified Difference | Cannot be calculated: specific Example number for this compound is unknown |
| Conditions | Carrageenin-induced paw edema in rats; oral administration; measurement at 3-hour peak swelling time |
Why This Matters
The explicit designation as 'most preferred' in a composition-of-matter patent indicates a deliberate selection process based on favorable efficacy and safety data, making it a high-priority analog for procurement in anti-inflammatory drug discovery.
- [1] Heilman, W.P., Gullo, J.M. U.S. Patent 4,405,619. Table I shows carrageenin assay results for compounds 1-7; Table II shows ED50 values. View Source
- [2] Seyfi, S. et al. Synthesis, biological activities, and molecular docking studies of triazolo[4,3-b]triazine derivatives as a novel class of α-glucosidase and α-amylase inhibitors. Arch. Pharm. 2024, 357, e2300628. IC50 values of 31.87 and 24.64 nM for compound 10k. View Source
